molecular formula C20H20N4O4 B12164271 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12164271
M. Wt: 380.4 g/mol
InChI Key: ICCNQHQYBNCCBC-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common approach includes the condensation of 3-aminobenzanthrone with anisaldehyde, followed by reduction with sodium borohydride . This method ensures the formation of the desired amine derivative, which can then be further functionalized to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of organolithium reagents and homologation reactions can also be employed to construct the carbon-carbon bonds necessary for the compound’s complex structure .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole moieties, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide stands out due to its unique combination of a triazole ring and a benzodioxepine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H20N4O4/c1-26-15-6-3-13(4-7-15)11-18-21-20(24-23-18)22-19(25)14-5-8-16-17(12-14)28-10-2-9-27-16/h3-8,12H,2,9-11H2,1H3,(H2,21,22,23,24,25)

InChI Key

ICCNQHQYBNCCBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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